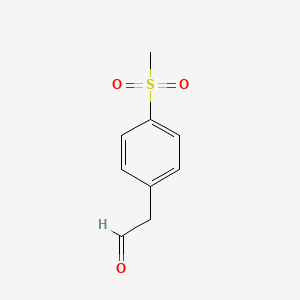
Benzeneacetaldehyde, 4-(methylsulfonyl)-
Descripción general
Descripción
Benzeneacetaldehyde, 4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetaldehyde, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetaldehyde, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Benzeneacetaldehyde derivatives are often utilized in the synthesis of pharmaceutical compounds due to their ability to act as intermediates in chemical reactions.
Synthesis of Active Pharmaceutical Ingredients (APIs)
- Antimicrobial Agents: The compound can be used as a precursor in the synthesis of various antimicrobial agents. For instance, derivatives of benzeneacetaldehyde have shown efficacy against bacterial infections.
- Anti-inflammatory Drugs: Research indicates that modifications of benzeneacetaldehyde can lead to the development of anti-inflammatory drugs, enhancing their therapeutic profiles.
Case Study: Synthesis of Antimicrobial Agents
A study published in a peer-reviewed journal demonstrated the synthesis of a novel antimicrobial agent using benzeneacetaldehyde, 4-(methylsulfonyl)- as a key intermediate. The resulting compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Agrochemical Applications
The compound is also relevant in the field of agrochemicals, where it can serve as an intermediate in the production of herbicides and pesticides.
Herbicide Development
Research has shown that modifications of benzeneacetaldehyde can lead to the development of effective herbicides that target specific weed species without affecting crop yield.
Data Table: Herbicide Efficacy
| Herbicide Name | Active Ingredient | Efficacy (%) | Target Weeds |
|---|---|---|---|
| Herbicide A | Benzeneacetaldehyde derivative | 85% | Broadleaf Weeds |
| Herbicide B | Another derivative | 90% | Grassy Weeds |
Material Sciences
Benzeneacetaldehyde, 4-(methylsulfonyl)- can be used in the synthesis of polymers and resins due to its reactive aldehyde group.
Polymer Synthesis
The compound can participate in polymerization reactions to create specialty polymers with desired mechanical properties.
Case Study: Development of Specialty Polymers
A recent research project focused on utilizing benzeneacetaldehyde in the development of high-performance polymers for industrial applications. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to conventional polymers.
Environmental Applications
With increasing environmental concerns, compounds like benzeneacetaldehyde are being explored for their potential use in green chemistry applications.
Green Solvents
Research is ongoing into the use of benzeneacetaldehyde derivatives as eco-friendly solvents that can replace more toxic organic solvents in various chemical processes.
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXTXKYTXYNPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















